2-chloro-5-methyl-1H-pyrrole
Description
Significance of Substituted Pyrrole (B145914) Scaffolds in Chemical Research
The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comwikipedia.org The versatility of the pyrrole core allows for the introduction of various substituents at different positions, leading to a vast library of molecules with diverse properties. rsc.org These substituted pyrroles are crucial in medicinal chemistry, serving as the foundation for drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.combohrium.com For instance, the pyrrole moiety is a key component in blockbuster drugs like atorvastatin (B1662188) (Lipitor) and the anticancer agent sunitinib. mdpi.comub.edu The ability to modify the pyrrole ring through substitution enables chemists to fine-tune the pharmacological profile of a molecule, enhancing its efficacy and selectivity. rsc.org
Overview of Halogenation in Heterocyclic Chemistry
Halogenation, the introduction of halogen atoms into a molecule, is a fundamental transformation in organic synthesis. mdpi.com In heterocyclic chemistry, halogenation serves multiple purposes. Halogen atoms can act as key intermediates, readily participating in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This allows for the construction of more complex molecular architectures. Furthermore, the introduction of halogens can significantly alter the electronic properties and lipophilicity of a molecule, which can in turn influence its biological activity. researchgate.net While direct halogenation of pyrroles can sometimes lead to multiple substitutions, controlled conditions can achieve mono-substitution. ub.edu The development of new and selective halogenation methods, including biocatalytic approaches, is an active area of research. chemrxiv.org
Rationale for Focusing on 2-Chloro-5-methyl-1H-pyrrole within Academic Investigations
The specific compound this compound has garnered attention in academic research for several reasons. The presence of both a chloro and a methyl group on the pyrrole ring provides distinct points for further chemical modification. The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This makes it a valuable synthetic intermediate. For example, it can be a precursor for the synthesis of more complex pyrrole derivatives with potential applications in materials science and medicinal chemistry. The methyl group at the 5-position also influences the reactivity and properties of the molecule.
Current State of Research on Chlorinated Pyrroles
Research on chlorinated pyrroles is a dynamic field. Scientists are continuously exploring new methods for their synthesis, with a focus on regioselectivity and efficiency. acs.org Recent studies have highlighted the use of enzymes, known as halogenases, for the site-selective chlorination of pyrrolic compounds under mild conditions. chemrxiv.org This biocatalytic approach offers a more environmentally friendly alternative to traditional chemical methods. Furthermore, computational studies are being employed to understand the reaction mechanisms of pyrrole chlorination and to predict the properties of the resulting compounds. researchgate.net The biological activities of chlorinated pyrroles are also a major focus, with many natural and synthetic chlorinated pyrroles exhibiting potent antibacterial and anticancer properties. mdpi.com For example, the presence of chlorine atoms on the pyrrole ring has been shown to be crucial for the cardiotoxicity-reducing effects of certain anticancer agents. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H6ClN |
| Molecular Weight | 115.56 g/mol |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| CAS Number | Not specified in search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-4-2-3-5(6)7-4/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZLUYGSFOCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 2 Chloro 5 Methyl 1h Pyrrole
De Novo Synthetic Routes to the Pyrrole (B145914) Nucleus with Directed Chlorination
Constructing the pyrrole ring with the desired substitution pattern from acyclic precursors is a powerful strategy. Classical named reactions such as the Paal-Knorr, Hantzsch, and Knorr syntheses offer versatile platforms that can be adapted for the preparation of halogenated pyrroles.
Paal-Knorr Condensation Variants for 2-Chloro-5-methyl-1H-pyrrole
The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org For the synthesis of this compound, this would conceptually involve a 1,4-dicarbonyl precursor that already contains a chlorine atom at the appropriate position.
The general mechanism of the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. Subsequent intramolecular attack on the second carbonyl leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole. wikipedia.org The reaction is typically conducted under protic or Lewis acidic conditions. wikipedia.org
While the standard Paal-Knorr reaction is widely applicable, its adaptation for the synthesis of this compound would necessitate a suitable chlorinated 1,4-dicarbonyl precursor. The synthesis of such precursors can be challenging, and their stability may be a concern. Research in this area has focused on expanding the scope of the Paal-Knorr reaction through the use of various catalysts and reaction conditions to improve yields and accommodate a wider range of substrates.
Table 1: Selected Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst/Reagent | Solvent | Temperature | Key Features |
|---|---|---|---|
| Acetic Acid | Acetic Acid | Reflux | Traditional protic acid catalyst. wikipedia.org |
| Iron(III) Chloride | Water | Room Temp. | Mild and economical for N-substituted pyrroles. organic-chemistry.org |
| Bismuth Nitrate | Solvent-free | Microwave | Green and efficient method. |
| Zirconium Chloride | Solvent-free | Ultrasound | Good yields under ultrasound irradiation. |
Hantzsch Pyrrole Synthesis Modifications for Halogenated Pyrroles
The Hantzsch pyrrole synthesis offers another versatile route, typically involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction provides a direct pathway to highly substituted pyrroles. semanticscholar.org
The mechanism commences with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org An alternative mechanistic pathway involves the initial attack of the enamine on the carbonyl carbon of the α-haloketone. wikipedia.org
For the synthesis of this compound, a potential strategy would involve the use of a chlorinated α-haloketone or a related chlorinated starting material. The flexibility of the Hantzsch synthesis allows for variation in each of the components, making it adaptable for the introduction of a chlorine atom at the C2 position. Non-conventional reaction conditions, such as the use of green solvents or solid-phase synthesis, have been explored to enhance the efficiency and scope of the Hantzsch reaction. nih.gov
Knorr Pyrrole Synthesis Applications for this compound
The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A key feature of this synthesis is the in situ generation of the often-unstable α-amino-ketone, typically from an oxime precursor through reduction with zinc in acetic acid. wikipedia.org
The reaction mechanism is initiated by the condensation of the α-amino-ketone with the β-ketoester to form an imine, which then tautomerizes to an enamine. This is followed by intramolecular cyclization and subsequent elimination of water to yield the pyrrole ring. wikipedia.org
To apply the Knorr synthesis to the preparation of this compound, one would need to devise a route utilizing starting materials that would lead to the desired substitution pattern. This could potentially involve a chlorinated α-amino-ketone or a chlorinated β-ketoester. The derivatization of the resulting Knorr pyrrole, for instance, the oxidation of a methyl group at the C5 position to a chloromethyl group using sulfuryl chloride, highlights the potential for post-synthetic modifications. wikipedia.org
Post-Synthetic Chlorination Strategies on Methyl-1H-pyrrole Precursors
An alternative and often more direct approach to this compound is the regioselective chlorination of a 2-methyl-1H-pyrrole precursor. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the position of halogenation is a significant challenge.
Regioselective Halogenation Techniques for Pyrroles
The direct halogenation of pyrroles often leads to the formation of polyhalogenated products and can be difficult to control. bohrium.com The position of electrophilic attack is highly dependent on the substituents already present on the pyrrole ring. For 2-substituted pyrroles, electrophilic substitution generally occurs at the C5 position, and if that is blocked, at the C4 position. The presence of an activating methyl group at the C2 position would be expected to direct chlorination to the C5 position.
Achieving regioselective chlorination at the C2 position of a 5-methyl-1H-pyrrole or at the C5 position of a 2-methyl-1H-pyrrole requires careful selection of the chlorinating agent and reaction conditions. Factors such as the solvent, temperature, and the presence of catalysts can significantly influence the outcome of the reaction.
Utility of N-Halosuccinimides in Pyrrole Chlorination
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various organic compounds, including electron-rich heterocycles like pyrrole. organic-chemistry.org It is generally considered a source of an electrophilic chlorine atom ("Cl+").
The chlorination of pyrroles with NCS is an electrophilic aromatic substitution reaction. The reaction is believed to proceed through the attack of the electron-rich pyrrole ring on the electrophilic chlorine atom of NCS. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the pyrrole ring. For a 2-methyl-1H-pyrrole, the electron-donating methyl group activates the ring towards electrophilic attack, with the C5 position being the most electronically favored site for substitution due to the stabilization of the intermediate carbocation.
Controlling the stoichiometry of NCS is crucial to avoid over-chlorination. The reaction conditions, such as the choice of solvent (e.g., carbon tetrachloride, acetic acid), can also influence the selectivity and yield of the desired monochlorinated product. google.com While direct chlorination of 2-methyl-1H-pyrrole with NCS would be expected to yield this compound, careful optimization is necessary to achieve high regioselectivity and yield.
Table 2: Chlorinating Agents and Their Applications
| Chlorinating Agent | Substrate | Key Features |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Pyrroles | Common source of electrophilic chlorine; regioselectivity can be controlled. organic-chemistry.org |
| Sulfuryl chloride | Pyrroles | Can be used for chlorination, but may lead to polychlorination. wikipedia.orggoogle.com |
| Trichloroisocyanuric acid (TCCA) | Pyrroles | An efficient chlorinating agent, can be used for stepwise polychlorination. bohrium.com |
Optimization of Reaction Conditions for Directed Monochlorination
The direct chlorination of 2-methyl-1H-pyrrole presents a challenge in achieving regioselectivity, as electrophilic substitution on the pyrrole ring can occur at multiple positions. The optimization of reaction conditions is therefore critical to favor the formation of the desired this compound isomer. Key parameters that can be manipulated to control the reaction's outcome include the choice of chlorinating agent, solvent, temperature, and reaction time.
Commonly employed chlorinating agents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). NCS is often favored for its milder nature, which can enhance selectivity. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures to minimize side reactions and the formation of polychlorinated byproducts.
The optimization process involves a systematic variation of these parameters to identify the conditions that provide the highest yield and selectivity for the target compound. For instance, a study on the chlorination of a similar pyrrole derivative might explore the reaction at temperatures ranging from -78°C to room temperature, with different molar equivalents of the chlorinating agent.
Below is an interactive data table illustrating a hypothetical optimization study for the monochlorination of 2-methyl-1H-pyrrole.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Agent) | Yield of this compound (%) |
| 1 | NCS | THF | -78 | 1:1.1 | 65 |
| 2 | NCS | THF | -40 | 1:1.1 | 72 |
| 3 | NCS | THF | 0 | 1:1.1 | 58 (with side products) |
| 4 | NCS | DCM | -78 | 1:1.1 | 68 |
| 5 | SO2Cl2 | DCM | -78 | 1:1.1 | 55 |
| 6 | NCS | THF | -40 | 1:1.5 | 65 (polychlorination observed) |
This data is illustrative and intended to represent a typical optimization study.
Convergent Synthetic Approaches to this compound
For the synthesis of this compound, a potential convergent strategy using the Paal-Knorr reaction would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor with an ammonia source. The key would be the synthesis of the 1,4-dicarbonyl compound bearing the required chloro and methyl groups.
Another powerful convergent method is the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. drugfuture.comwikipedia.org This multicomponent reaction allows for the rapid assembly of highly substituted pyrroles. A possible Hantzsch approach to this compound could involve the reaction of chloroacetone, a β-ketoester, and ammonia.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org In the context of this compound synthesis, these principles can be applied to both the direct chlorination and convergent synthesis routes. Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve atom economy.
Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. pensoft.netcem.comoatext.com For instance, a Paal-Knorr or Hantzsch synthesis of a substituted pyrrole could be adapted to a microwave-assisted, solvent-free protocol, thereby reducing volatile organic compound (VOC) emissions and simplifying product work-up. researchgate.net
Furthermore, the use of greener solvents, such as water or ionic liquids, is being explored for pyrrole synthesis. nih.gov Catalytic approaches, including the use of solid-supported catalysts or biocatalysis, can also contribute to a more sustainable synthesis by minimizing waste and allowing for catalyst recycling. nih.gov
The following table provides a comparative overview of traditional versus green chemistry approaches to the synthesis of a substituted pyrrole like this compound.
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, ionic liquids, or solvent-free |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound |
| Catalyst | Stoichiometric reagents, strong acids | Recyclable solid acids, biocatalysts |
| Reaction Time | Often several hours | Can be reduced to minutes |
| Waste Generation | Higher, due to solvent use and byproducts | Minimized through atom economy and catalysis |
Mechanistic Studies and Chemical Reactivity of 2 Chloro 5 Methyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on 2-Chloro-5-methyl-1H-pyrrole
Pyrrole (B145914) and its derivatives are classified as electron-rich aromatic heterocycles, making them highly susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene.
The regiochemical outcome of electrophilic substitution on the this compound ring is controlled by the combined directing effects of the existing substituents.
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent at the C5 position is activating and directs incoming electrophiles to the ortho (C4) and para (C2) positions.
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawal but directs electrophiles to the ortho (C3) and para (C4) positions via resonance.
Considering these effects, the C4 position is doubly activated by both the methyl and chloro groups, making it the most probable site for electrophilic attack. The C3 position is activated by the chloro group but is adjacent to it, potentially leading to some steric hindrance. Therefore, electrophilic substitution is expected to yield the C4-substituted product as the major isomer, with the C3-substituted product as a potential minor isomer.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Effect from C5-Methyl | Directing Effect from C2-Chloro | Predicted Outcome |
|---|---|---|---|
| C3 | - | Ortho | Minor Product |
Therodynamically, the substitution at the C4 position leads to a more stable product due to the favorable resonance stabilization of the intermediate carbocation involving both the nitrogen lone pair and the directing groups. The reaction pathway proceeds through a standard EAS mechanism: the formation of a sigma complex followed by deprotonation to restore the aromaticity of the pyrrole ring.
Nucleophilic Substitution and Displacement of the Chlorine Atom
The chlorine atom at the C2 position of the pyrrole ring is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyrrole core.
Palladium-catalyzed reactions are powerful tools for forming new bonds at the site of the C-Cl bond. nih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable efficient coupling. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the chloropyrrole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comharvard.edu
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
|---|---|---|
| Substrates | This compound, Arylboronic acid | Coupling partners |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source |
| Ligand | SPhos, XPhos | Stabilizes catalyst, promotes oxidative addition |
| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/Water, Toluene | Reaction medium |
| Temperature | 60-110 °C | To overcome activation energy for the chloride substrate |
Sonogashira Coupling: This reaction forms a C-C bond between the chloropyrrole and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reactivity for aryl chlorides is lower than for bromides or iodides, often necessitating higher temperatures or more active catalyst systems. wikipedia.org
Table 3: Representative Conditions for Sonogashira Coupling
| Component | Example | Purpose |
|---|---|---|
| Substrates | This compound, Terminal alkyne | Coupling partners |
| Catalyst | Pd(PPh₃)₂Cl₂ | Palladium(0) source |
| Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine, Diisopropylamine | Alkyne deprotonation and HCl scavenger |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room Temperature to 100 °C | Dependent on catalyst and substrate activity |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the chloropyrrole, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high functional group tolerance and its effectiveness with less reactive chlorides. nih.gov
Table 4: Representative Conditions for Negishi Coupling
| Component | Example | Purpose |
|---|---|---|
| Substrates | This compound, Organozinc halide | Coupling partners |
| Catalyst | Pd[P(t-Bu)₃]₂, Pd-PEPPSI complexes | Palladium(0) source |
| Solvent | THF, Dioxane | Reaction medium |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient |
Copper-mediated couplings, such as the Ullmann reaction, represent an older but still useful method for forming C-C and C-N bonds with aryl halides. acs.org These reactions typically require stoichiometric amounts of copper and high reaction temperatures. They can be used to synthesize symmetrical biaryls (from the chloropyrrole itself) or to couple the chloropyrrole with amines, phenols, or thiols. Modern variations may use catalytic amounts of copper with specific ligands to achieve the transformation under milder conditions. rsc.orgchemistryviews.org
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. epa.gov The process involves an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. wikipedia.org The choice of ligand is critical for achieving high yields, especially with challenging substrates like heteroaryl chlorides. organic-chemistry.org
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose |
|---|---|---|
| Substrates | This compound, Primary/Secondary Amine | Coupling partners |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) source |
| Ligand | BINAP, Xantphos, RuPhos | Facilitates reductive elimination and stabilizes catalyst |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine-palladium complex |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvent |
| Temperature | 80-120 °C | To drive the reaction with the chloride substrate |
Reactivity of the Methyl Group: Side-Chain Functionalization
The methyl group at the C5 position of the pyrrole ring offers a site for various chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
The oxidation of the methyl group on the pyrrole ring can lead to the formation of aldehydes, carboxylic acids, or hydroxymethyl derivatives. However, the electron-rich nature of the pyrrole ring can make it susceptible to oxidation, leading to potential side reactions or decomposition. The presence of the electron-withdrawing chloro group at the C2 position in this compound is expected to slightly deactivate the ring, potentially allowing for more selective oxidation of the methyl group. Studies on related β-substituted pyrroles have investigated their oxidation properties, which are crucial for processes like electropolymerization. nih.gov The metabolism of pyrrole-containing compounds often involves the oxidation of methyl groups to hydroxymethyl and further to carboxylic acid functionalities. youtube.com
Conversely, the reduction of a methyl group is not a typical transformation under standard laboratory conditions. The reduction of functional groups on the pyrrole ring itself is more common. For instance, the reduction of electron-deficient pyrroles using dissolving metals like sodium in liquid ammonia (B1221849) (Birch reduction) is a known method to produce 3-pyrrolines. pu.ac.ke The presence of an electron-withdrawing group is crucial for this reaction to proceed. While the chloro group in this compound is deactivating, it may not be sufficient to enable the reduction of the pyrrole ring under these conditions without affecting other parts of the molecule. The attachment of a strongly deactivating group, such as a triflyl group, to the nitrogen atom has been shown to be effective in deactivating the pyrrole ring towards other reactions. acs.org
Table 1: Reactivity of the Methyl Group in Pyrrole Derivatives (Analogous Compounds)
| Reaction Type | Reagent/Conditions | Expected Product from this compound | Reference |
| Oxidation | Mild oxidizing agents | 2-Chloro-1H-pyrrole-5-carbaldehyde or 2-Chloro-1H-pyrrole-5-carboxylic acid | nih.govyoutube.com |
| Reduction | Not typically reactive | No reaction | N/A |
Free radical halogenation is a common method for the functionalization of alkyl side chains on aromatic and heterocyclic rings. pearson.comyoutube.comyoutube.comyoutube.comyoutube.com This process typically involves the use of a halogen (e.g., Br₂) and an initiator such as light (hν) or a radical initiator (e.g., AIBN). The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. youtube.com For this compound, free radical bromination would be expected to selectively occur at the methyl group, leading to the formation of 2-chloro-5-(bromomethyl)-1H-pyrrole. The stability of the resulting benzylic-type radical intermediate, stabilized by the adjacent pyrrole ring, would favor this reaction.
Radical arylation reactions have also been reported for pyrrole derivatives. For instance, N-methylpyrrole can undergo radical arylation at the C-2 position. acs.org While this reaction does not directly involve a methyl group on the ring, it demonstrates the amenability of the pyrrole system to radical addition reactions. It is conceivable that under specific conditions, radical species could be generated at the methyl group of this compound, allowing for subsequent coupling reactions.
Table 2: Radical Reactions of the Methyl Group in Pyrrole Derivatives (Analogous Compounds)
| Reaction Type | Reagent/Conditions | Expected Product from this compound | Reference |
| Free Radical Halogenation | Br₂, hν or initiator | 2-Chloro-5-(bromomethyl)-1H-pyrrole | pearson.comyoutube.comyoutube.comyoutube.comyoutube.com |
| Radical Arylation | Aryl radical source | Potential for side-chain arylation, though ring arylation is more common for the pyrrole nucleus itself. | acs.org |
Cycloaddition Reactions and Pericyclic Processes Involving the Pyrrole Ring
The pyrrole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character can render it less reactive than non-aromatic dienes. The presence of substituents significantly influences the feasibility and outcome of these reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.comwikipedia.orgsigmaaldrich.commasterorganicchemistry.com For pyrroles to act as dienes in this reaction, their aromaticity must be overcome. This is often facilitated by the presence of electron-withdrawing groups on the nitrogen atom, which reduces the aromatic character of the ring. nih.gov The chloro group at the C2 position of this compound also has an electron-withdrawing effect, which might enhance its reactivity as a diene in Diels-Alder reactions with reactive dienophiles. However, cycloadditions involving pyrroles are often challenging and can be reversible. nih.gov
Pyrroles can also participate in other types of cycloadditions, such as [3+2] cycloadditions with electron-deficient compounds, which is a common method for synthesizing more complex pyrrole derivatives. mdpi.com Additionally, dearomative [4+3] cycloaddition reactions of 3-alkenylpyrroles have been reported to yield cyclohepta[b]pyrroles. acs.org Substituted pyrroles have also been shown to undergo catalytic, enantioselective [6+2] cycloadditions with aldehydes. nih.govacs.org The specific reactivity of this compound in these types of cycloadditions would depend on the reaction conditions and the nature of the reacting partner.
Table 3: Cycloaddition Reactions of the Pyrrole Ring (Analogous Compounds)
| Reaction Type | Reacting Partner | Expected Product Type from this compound | Reference |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkyne or alkene | Bicyclic adduct | youtube.comwikipedia.orgsigmaaldrich.commasterorganicchemistry.comnih.gov |
| [3+2] Cycloaddition | Electron-deficient compound | Fused or substituted pyrrole | mdpi.com |
| [4+3] Cycloaddition | Oxyallyl cation | Cyclohepta[b]pyrrole derivative | acs.org |
| [6+2] Cycloaddition | Aldehyde | 2,3-Dihydro-1H-pyrrolizin-3-ol derivative | nih.govacs.org |
Acid-Base Properties and Prototropic Equilibria of this compound
The NH proton of the pyrrole ring is weakly acidic. The pKa of unsubstituted pyrrole is approximately 17.5 in DMSO. The presence of an electron-withdrawing chloro group at the C2 position is expected to increase the acidity of the NH proton in this compound, making it more acidic than pyrrole itself. A predicted pKa value for 2-chloropyrrole is around 16.02. mdpi.com
Prototropic tautomerism involves the migration of a proton, and in heterocyclic compounds, this can lead to different isomeric forms. For substituted pyrroles, different tautomeric forms can exist, although the 1H-pyrrole form is generally the most stable due to the preservation of aromaticity. Theoretical studies on 2-aminopyrrole have explored its various prototropic isomers. While not directly applicable to this compound, these studies highlight the potential for tautomerism in substituted pyrroles. For this compound, the principal tautomeric forms would be the 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole isomers. The aromatic 1H-tautomer is expected to be the overwhelmingly predominant form in solution. The tautomeric equilibrium in pyrazol-5-ones has also been extensively studied, showing the influence of substituents and solvents on the position of the equilibrium. researchgate.netclockss.org
Table 4: Predicted Acid-Base Properties of this compound
| Property | Predicted Value | Comment | Reference |
| pKa | ~16 | The chloro substituent increases the acidity of the N-H proton compared to unsubstituted pyrrole. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Methyl 1h Pyrrole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloro-5-methyl-1H-pyrrole. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, while multi-dimensional NMR techniques are crucial for assembling the complete molecular puzzle.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Multi-dimensional NMR experiments are fundamental in establishing the connectivity between atoms within the this compound molecule.
Correlation SpectroscopY (COSY) : This homonuclear correlation experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the two protons on the pyrrole (B145914) ring (H3 and H4), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the methyl protons and the methyl carbon, as well as between the pyrrole ring protons and their attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons to the C5 and C4 carbons of the pyrrole ring, and from the ring protons to other ring carbons, would solidify the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Predicted chemical shifts are based on general values for substituted pyrroles and may vary in different solvents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| NH | ~8.0-9.0 (broad) | - | H3, H4 |
| C2 | - | ~120-130 | - |
| C3 | ~6.0-6.5 | ~105-115 | C2, C4, C5 |
| C4 | ~6.5-7.0 | ~110-120 | C2, C3, C5, CH₃ |
| C5 | - | ~130-140 | - |
| CH₃ | ~2.2-2.5 | ~12-15 | C4, C5 |
Isotopic Labeling Studies for Mechanistic Insights via NMR
Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, is a powerful technique for elucidating reaction mechanisms. For instance, in the synthesis of this compound, starting with a ¹³C-labeled precursor for the methyl group could allow for the tracking of this group throughout the reaction sequence via ¹³C NMR. This can help to confirm bond formations and rule out alternative mechanistic pathways. An isotopic labeling experiment could also be designed to test the reversibility of certain reaction steps. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to the N-H bond, C-H bonds of the ring and methyl group, C-N bonds, C-C bonds within the pyrrole ring, and the C-Cl bond.
Table 2: Expected Vibrational Modes for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3300-3500 | Stretching of the nitrogen-hydrogen bond. |
| C-H stretch (aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the pyrrole ring. |
| C-H stretch (aliphatic) | 2850-3000 | Stretching of the carbon-hydrogen bonds of the methyl group. |
| C=C stretch | 1500-1600 | Stretching of the carbon-carbon double bonds within the pyrrole ring. |
| C-N stretch | 1250-1350 | Stretching of the carbon-nitrogen bonds in the pyrrole ring. |
| C-Cl stretch | 600-800 | Stretching of the carbon-chlorine bond. |
Correlation of Vibrational Modes with Substituent Effects
The positions of the vibrational bands are sensitive to the electronic effects of the substituents on the pyrrole ring. The electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating nature of the methyl group at the C5 position will influence the electron density within the ring. This, in turn, affects the bond strengths and, consequently, the vibrational frequencies. For example, changes in the C=C and C-N stretching frequencies compared to unsubstituted pyrrole would reflect these substituent effects. The study of a series of derivatives with varying substituents would allow for a systematic correlation of vibrational modes with electronic properties. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns, which can provide structural information. For this compound (C₅H₆ClN), the expected accurate mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental formula.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for pyrrole derivatives can include the loss of the substituents or cleavage of the pyrrole ring. For this compound, characteristic fragments might arise from the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN) from the ring.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
| Ion | Formula | Calculated m/z | Possible Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | C₅H₆³⁵ClN⁺ | 129.0189 | Molecular Ion |
| [M+2]⁺ | C₅H₆³⁷ClN⁺ | 131.0160 | Isotope peak due to ³⁷Cl |
| [M-CH₃]⁺ | C₄H₃ClN⁺ | 114.9954 | Loss of a methyl radical |
| [M-Cl]⁺ | C₅H₆N⁺ | 80.0500 | Loss of a chlorine radical |
| [M-HCN]⁺ | C₄H₅Cl⁺ | 102.0080 | Loss of hydrogen cyanide |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. A successful crystallographic analysis of this compound would provide highly accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group. This data would offer an unambiguous confirmation of the connectivity established by NMR and provide insights into the packing of the molecules in the crystal lattice. To date, no public crystal structure of this compound has been reported.
Conformation and Packing in Crystalline Forms
While specific crystallographic data for this compound is not extensively documented in publicly available literature, significant insights can be drawn from the analysis of closely related 2-substituted pyrrole derivatives. Studies on compounds like 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one reveal detailed information about their crystalline architecture.
For example, analysis of pyrrol-2-yl chloromethyl ketone derivatives shows that these molecules can crystallize in orthorhombic (e.g., P212121) or monoclinic (e.g., P21/c) space groups. mdpi.com The specific arrangement is guided by the formation of various intermolecular contacts that stabilize the crystal lattice.
Table 1: Crystallographic Data for an Analogous Chlorinated Pyrrole Derivative (2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Molecules per Asymmetric Unit | 1 |
| Dominant Packing Motif | Chain formation via H-bonds |
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular structure of crystalline this compound and its derivatives is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. The pyrrole ring contains a hydrogen bond donor (the N-H group) and multiple potential acceptor sites. The chlorine atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.
In the crystal structures of analogous chlorinated pyrrole compounds, several types of hydrogen bonds are observed:
N-H···O/N-H···Cl Interactions: In derivatives containing carbonyl groups, N-H···O bonds are a common and relatively strong interaction. In the absence of stronger acceptors, the chlorine atom can participate in N-H···Cl interactions. mdpi.com
π–π Stacking: The aromatic pyrrole rings can interact through π–π stacking, where the electron clouds of adjacent rings overlap. This type of interaction is crucial in the packing of many aromatic compounds. strath.ac.uk
Table 2: Hirshfeld Analysis of Intermolecular Contacts in a Related Mono-Chlorinated Pyrrole Derivative
| Interaction Type | Percentage Contribution |
|---|---|
| H···Cl / Cl···H | ~25% |
| H···H | ~25% |
| H···O / O···H | ~18% |
| Cl···Cl | ~0.4% |
Data derived from analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. mdpi.com
These interactions collectively create robust hydrogen-bonding networks, such as C(5) chain motifs, that define the supramolecular assembly in the solid state. mdpi.com
UV-Visible Spectroscopy for Electronic Structure and Aromaticity Probing
UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule and provides valuable information about its aromaticity. Aromatic compounds like pyrrole exhibit characteristic absorption bands in the UV region due to the promotion of electrons from π to π* orbitals (π-π* transitions) within the delocalized system. researchgate.net
The parent pyrrole molecule shows an absorption band around 210 nm, which is attributed to a π-π* transition. researchgate.net The introduction of substituents onto the pyrrole ring can cause a shift in the absorption maximum (λmax) and a change in the absorption intensity.
Methyl Group (-CH3): As an electron-donating group, the methyl substituent at the C5 position is expected to cause a slight bathochromic shift (shift to longer wavelengths) of the π-π* transition.
Chloro Group (-Cl): The chlorine atom at the C2 position has a dual effect. Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating due to its lone pairs. The net effect on the UV-Vis spectrum can be complex, but halogens typically lead to a bathochromic shift of the π-π* absorption bands.
Therefore, the UV-Vis spectrum of this compound is predicted to show its primary π-π* absorption band at a wavelength longer than that of unsubstituted pyrrole. The presence of these absorption bands is a direct consequence of the conjugated 6-π electron system that confers aromaticity to the pyrrole ring, as defined by Hückel's rule. pharmaguideline.comuobaghdad.edu.iq The energy of these electronic transitions is a measure of the stability of the aromatic system.
Table 3: Typical UV-Vis Absorption Data for Pyrrole Systems
| Compound | λmax (nm) | Transition Type |
|---|---|---|
| Pyrrole | ~210 nm | π-π |
| This compound (Predicted) | >210 nm | π-π |
The study of these electronic transitions helps in understanding the electron density distribution within the ring and confirms the molecule's aromatic character, which is fundamental to its chemical reactivity and properties. pearson.compearson.com
Theoretical and Computational Chemistry Studies on 2 Chloro 5 Methyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-5-methyl-1H-pyrrole. These methods provide a detailed picture of the electron distribution and the energetic landscape of the molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict its ground state properties with considerable accuracy. These calculations reveal the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding its stability and reactivity.
The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group at positions 2 and 5, respectively, significantly influences the electronic distribution within the pyrrole (B145914) ring. DFT calculations can quantify these effects, providing insights into the molecule's dipole moment and the charge distribution on each atom. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Ground State Properties of this compound (Exemplary Data)
| Property | Calculated Value |
| Total Energy (Hartree) | -689.123456 |
| Dipole Moment (Debye) | 2.54 |
| C2-Cl Bond Length (Å) | 1.735 |
| C5-C(methyl) Bond Length (Å) | 1.510 |
| N1-H Bond Length (Å) | 1.012 |
| C2=C3 Bond Angle (°) | 108.5 |
| C4-C5-N1 Bond Angle (°) | 109.2 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are crucial for benchmarking DFT results and for obtaining highly reliable data on properties like electron correlation energies and aromaticity.
For this compound, ab initio calculations can provide a more refined understanding of its aromatic character. Aromaticity is a key feature of the pyrrole ring, and its extent can be influenced by substituents. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated using ab initio methods to quantify the degree of aromaticity in the substituted pyrrole ring. The interplay between the electron-withdrawing chlorine and electron-donating methyl group on the aromaticity of the pyrrole core is a subject of significant theoretical interest.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.
HOMO-LUMO Energy Gaps and Reactivity Predictions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: Frontier Orbital Energies and Reactivity Descriptors (Exemplary Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap (ΔE) | 4.89 |
| Ionization Potential (I ≈ -EHOMO) | 5.87 |
| Electron Affinity (A ≈ -ELUMO) | 0.98 |
| Chemical Hardness (η = (I-A)/2) | 2.45 |
| Electrophilicity Index (ω = μ²/2η) | 1.76 |
Note: This data is hypothetical and serves as an example of the parameters that can be derived from molecular orbital analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that are often difficult to probe experimentally.
Transition State Characterization and Activation Energy Calculations
For this compound, a common reaction is electrophilic aromatic substitution. Computational methods can be used to model the reaction pathway of an electrophile attacking the pyrrole ring. This involves locating the transition state structure for the formation of the σ-complex (arenium ion) intermediate.
The geometry of the transition state provides valuable information about the mechanism of the reaction. By calculating the vibrational frequencies of the transition state, it can be confirmed to be a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of the reaction. For this compound, the positions of the chloro and methyl groups will direct the incoming electrophile. The methyl group at the 5-position is an activating group and an ortho-, para-director (directing to the 4-position), while the chloro group at the 2-position is a deactivating group but also an ortho-, para-director (directing to the 3- and 5-positions). Computational studies can determine the activation energies for electrophilic attack at the different available positions (C3 and C4) on the ring, thereby predicting the regioselectivity of the reaction. The position with the lower activation energy will be the preferred site of attack.
Solvation Effects on Reaction Pathways
The study of solvation effects is crucial for understanding chemical reactivity in solution, as the solvent can significantly influence the energy of reactants, transition states, and products. Computational chemistry employs various solvent models to simulate these effects. These models are generally categorized as either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
For a molecule like this compound, solvation would play a key role in any reaction pathway. For instance, in a nucleophilic substitution reaction, a polar solvent would likely stabilize charged intermediates and transition states, thereby affecting the reaction rate. The choice of the computational model would be critical. While explicit solvent models can provide a highly detailed picture of solvent-solute interactions, they are computationally expensive. Implicit models offer a balance between accuracy and computational cost for larger systems.
Without specific studies on this compound, it is not possible to provide a data table of solvation effects on its reaction pathways. Such a table would typically compare reaction energy barriers and thermodynamics in the gas phase versus different solvent environments.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary conformational flexibility would arise from the rotation of the methyl group. While the pyrrole ring itself is largely planar, slight puckering can occur.
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound, including vibrational modes, rotational barriers of substituents, and intermolecular interactions in a condensed phase. These simulations can help in understanding how the molecule behaves in a realistic environment, such as in a specific solvent or within a biological system.
A comprehensive conformational analysis would typically result in a table of low-energy conformers and their corresponding relative energies and Boltzmann populations. However, no such specific data could be located for this compound.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.
For this compound, theoretical calculations could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the assignment of experimental NMR data.
Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be computed to help identify characteristic functional group vibrations.
Electronic Spectra (UV-Vis): The electronic transitions and their corresponding wavelengths can be predicted to understand the molecule's absorption properties.
The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. A comparison of theoretically predicted spectroscopic data with experimental values is a standard method for validating computational models. As no dedicated research was found, a data table comparing predicted and experimental spectroscopic data for this compound cannot be provided.
Role of 2 Chloro 5 Methyl 1h Pyrrole As a Building Block in Complex Chemical Synthesis
A Precursor for the Elaboration of Heterocyclic Frameworks
The pyrrole (B145914) nucleus is a ubiquitous motif in a vast array of natural products and synthetic compounds with significant biological and material properties. The presence of reactive sites on the 2-chloro-5-methyl-1H-pyrrole ring allows for its elaboration into more complex, fused heterocyclic systems through various synthetic strategies.
Fusion Reactions: Paving the Way to Polycyclic Systems
Fusion reactions, where a new ring is constructed onto two or more atoms of an existing ring, represent a powerful method for assembling polycyclic aromatic compounds. While specific examples detailing the fusion reactions of this compound are not extensively documented, the general reactivity of pyrrole derivatives suggests its potential in this arena. For instance, the synthesis of fused pyrroles can be achieved through gold-catalyzed cascade reactions of N-alkynylhydroxamines with enolizable ketones, leading to the formation of bicyclic and tricyclic pyrrole skeletons. nih.gov The chloro and methyl substituents on the this compound ring would be expected to influence the regioselectivity and electronic properties of the resulting polycyclic system.
Annulation Reactions: Crafting Novel Heterocycles
Annulation, the formation of a new ring, is a cornerstone of heterocyclic synthesis. Pyrrole-2,3-diones, which can be conceptually derived from pyrrole precursors, have been shown to undergo annulation with thioacetamide (B46855) to furnish 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins. nih.gov This transformation highlights the potential of the pyrrole scaffold to serve as a template for the construction of novel, fused heterocyclic systems. A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides another efficient route to highly substituted pyrroles. mdpi.com It is plausible that this compound could be chemically modified to participate in similar annulation strategies, with the chloro group potentially serving as a leaving group or directing group in metal-catalyzed processes.
An Intermediate in the Genesis of Advanced Materials and Functional Molecules
Beyond its role in constructing complex heterocyclic cores, this compound is a valuable intermediate for the synthesis of a range of functional molecules and materials with tailored properties.
Integration into Polymer Backbones for Material Science Applications
Conducting polymers based on the polypyrrole backbone have garnered significant interest due to their unique electronic and optical properties. The polymerization of pyrrole and its derivatives can be achieved through chemical or electrochemical oxidation. mdpi.com The substituents on the pyrrole ring play a crucial role in determining the properties of the resulting polymer. For example, N-substituted pyrroles, such as N-methylpyrrole, can lead to polymers with improved solubility and mechanical strength. mdpi.comnih.gov
Theoretical studies on chloropyrroles suggest that the position of the chlorine atom significantly affects the electrochemical properties and the potential for electropolymerization. acs.org Specifically, 3-chloropyrrole is predicted to be a suitable monomer for forming conductive polymers. While a direct study on the polymerization of this compound is not available, it is anticipated that its incorporation into a polymer backbone would modulate the material's conductivity, stability, and processability. The methyl group could enhance solubility, while the chloro group would influence the electronic properties of the polymer chain.
Below is a table summarizing the effects of different substituents on the properties of polypyrrole derivatives, providing a basis for predicting the characteristics of a polymer derived from this compound.
| Substituent | Position | Potential Effect on Polymer Properties |
| Methyl | N-position | Increased solubility, improved mechanical strength |
| Methyl | C-position | Can influence steric interactions and polymer conformation |
| Chloro | C-position | Modifies electronic properties (conductivity), may affect polymerization potential |
A Building Block for the Synthesis of Dyes and Pigments
Pyrrole-based chromophores are central to a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). These pigments are renowned for their brilliant colors, high fluorescence quantum yields, and excellent stability. nih.gov The synthesis of DPP dyes often involves the modification of a core DPP structure, which can be prepared from pyrrole derivatives. For instance, Suzuki-Miyaura cross-coupling reactions of bis(4-chlorophenyl)DPP derivatives are used to introduce various aryl and hetaryl groups. nih.gov
The presence of a chloro-substituent on the pyrrole ring of this compound makes it an attractive precursor for incorporation into DPP-like structures or other dye scaffolds through cross-coupling reactions. The methyl group could further tune the electronic properties and solubility of the final dye molecule. The general structure of DPP dyes and the potential point of incorporation for a this compound derived unit are conceptualized in various synthetic schemes.
A Precursor in the Synthesis of Catalysts and Ligands
The development of novel ligands is crucial for advancing transition metal catalysis. Heterocyclic compounds, including pyrroles and pyridines, are common scaffolds for ligand design. The synthesis of chiral bipyridine-type ligands, for example, has involved the chlorination of a hydroxypyridine derivative as a key step, highlighting the utility of chloro-substituted heterocycles in ligand synthesis. durham.ac.uk
More directly related to pyrroles, P-pyrrole phosphines, where a pyrrole group is directly bonded to a phosphorus atom, have been successfully employed as ligands in gold(I) catalysis for enyne cycloisomerization reactions. researchgate.net This demonstrates that pyrrole derivatives can be functionalized to create effective ligands. It is conceivable that this compound could be transformed into novel phosphine (B1218219), amine, or N-heterocyclic carbene ligands. The chloro and methyl groups would offer steric and electronic handles to fine-tune the properties of the resulting metal complexes and their catalytic activity.
Strategies for Diversity-Oriented Synthesis Utilizing this compound
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can then be screened for biological activity. nih.gov The goal of DOS is to efficiently explore a broad range of chemical space. This compound is an excellent scaffold for DOS due to its multiple, chemically distinct reactive sites that allow for the systematic introduction of complexity and diversity.
Key strategies for utilizing this pyrrole derivative in a DOS workflow include:
N-H Functionalization: The pyrrole nitrogen can be readily alkylated, acylated, or arylated. By using a diverse set of electrophiles (e.g., alkyl halides, acyl chlorides, arylboronic acids), a primary level of diversity can be introduced.
Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position is a prime site for transition metal-catalyzed reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively. This approach dramatically expands the structural diversity achievable from the starting scaffold.
Electrophilic Aromatic Substitution: The C3 and C4 positions of the pyrrole ring are susceptible to electrophilic substitution reactions such as formylation, acylation, and halogenation. These reactions introduce new functional groups that can serve as points for further diversification.
Multicomponent Reactions (MCRs): While this compound is itself a product of synthesis, it can be used as a core structure upon which further complexity is built in a divergent manner. mdpi.com Functional groups introduced onto the scaffold can participate in subsequent multicomponent reactions, rapidly generating highly complex and diverse molecular libraries. orientjchem.org
A hypothetical DOS workflow could start with the N-alkylation of the this compound core with a variety of building blocks. Each of these products could then be subjected to a Suzuki coupling reaction with a library of boronic acids. This two-step process can quickly generate a large and diverse library of compounds from a single, simple starting material.
| Scaffold | Diversification Reaction | Example Reactant Class | Potential Functional Group Introduced | Resulting Structural Motif |
|---|---|---|---|---|
| This compound | N-Alkylation / N-Arylation | Alkyl Halides (R-X) | -R (Alkyl, Benzyl) | 1-Alkyl-2-chloro-5-methyl-1H-pyrrole |
| Suzuki Coupling | Arylboronic Acids (Ar-B(OH)₂) | -Ar (Aryl, Heteroaryl) | 2-Aryl-5-methyl-1H-pyrrole | |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | -C≡C-R (Alkynyl) | 2-Alkynyl-5-methyl-1H-pyrrole | |
| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO (Formyl) | 2-Chloro-4-formyl-5-methyl-1H-pyrrole |
Stereoselective Synthesis of Chiral Derivatives from this compound
The synthesis of single-enantiomer chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. nih.gov While this compound is an achiral molecule, it can be used as a precursor for the synthesis of chiral derivatives through various stereoselective methods.
Strategies for generating chirality from this scaffold include:
Substrate-Controlled Diastereoselective Reactions: A chiral auxiliary can be attached to the pyrrole nitrogen. This chiral group can then direct the stereochemical outcome of a subsequent reaction at another position on the ring, such as an addition to a carbonyl group introduced at the C3 or C4 position. After the reaction, the chiral auxiliary can be removed to yield an enantiomerically enriched product.
Catalyst-Controlled Enantioselective Reactions: An achiral derivative of this compound can be converted into a chiral product using a chiral catalyst. For example, an α,β-unsaturated ketone appended to the pyrrole ring could undergo enantioselective conjugate addition or an asymmetric reduction of a ketone could be performed using a chiral reducing agent or catalyst.
Enzymatic Reactions: Biocatalysis offers a powerful method for stereoselective transformations. Enzymes such as ketoreductases could be used for the enantioselective reduction of a ketone derivative of the pyrrole, producing a chiral alcohol with high enantiomeric excess. acs.org
For instance, a potential synthetic route could involve the acylation of the this compound at the C4 position to introduce a pro-chiral ketone. This ketone could then be subjected to an asymmetric hydrogenation reaction using a chiral transition metal catalyst (e.g., a Ru-BINAP complex) to produce a chiral alcohol. The stereochemistry of the resulting alcohol would be determined by the chirality of the catalyst used.
| Pyrrole Substrate | Stereoselective Reaction Type | Example Catalyst/Reagent | Potential Chiral Product | Hypothetical Outcome |
|---|---|---|---|---|
| 1-(2-Chloro-5-methyl-1H-pyrrol-3-yl)ethan-1-one | Asymmetric Hydrogenation | (R)-Ru-BINAP, H₂ | (R)-1-(2-Chloro-5-methyl-1H-pyrrol-3-yl)ethan-1-ol | High Yield, >95% ee |
| 1-(2-Chloro-5-methyl-1H-pyrrol-3-yl)ethan-1-one | Asymmetric Transfer Hydrogenation | (S,S)-Ts-DPEN Ru Complex | (S)-1-(2-Chloro-5-methyl-1H-pyrrol-3-yl)ethan-1-ol | High Yield, >98% ee |
| N-Boc-2-chloro-5-methyl-1H-pyrrole | Chiral Base-Mediated Asymmetric Lithiation-Substitution | (-)-Sparteine / s-BuLi, then E⁺ | Chiral 3-Substituted Pyrrole | Moderate Yield, Variable ee |
Future Research Directions and Emerging Methodologies for 2 Chloro 5 Methyl 1h Pyrrole Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrole (B145914) derivatives is evolving from traditional methods to more environmentally friendly and efficient techniques. nih.gov Future research will likely focus on "green chemistry" approaches to synthesize 2-chloro-5-methyl-1H-pyrrole. This includes the use of microwave-assisted processes, solvent-free reaction conditions, and the exploration of renewable feedstocks. nih.gov Microwave irradiation, for example, can significantly accelerate reaction rates, leading to higher yields and purity under milder conditions. cwejournal.org The development of catalytic systems that are both highly efficient and recyclable will be a key area of investigation. The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents and solvents, aligning the synthesis of pyrrole derivatives with sustainable development goals. nih.gov
| Synthesis Strategy | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, enhanced purity. cwejournal.org |
| Solvent-Free Reactions | Reduced environmental impact, simplified workup procedures. nih.gov |
| Use of Renewable Feedstocks | Decreased reliance on petrochemicals, improved sustainability. nih.gov |
| Solid-Supported Catalysis | Easy catalyst separation and recycling, enhanced reaction efficiency. cwejournal.org |
Exploration of Unexpected Reactivity Patterns
While the general reactivity of pyrroles is well-documented, the specific influence of the chloro and methyl substituents in this compound may lead to unexpected chemical behavior. Future studies will delve into uncovering these novel reaction pathways. For instance, investigating its participation in 1,3-dipolar cycloaddition reactions could lead to the synthesis of complex 3D spiro polycyclic frameworks, which are valuable scaffolds in drug discovery. mdpi.com The polyelectrophilic nature of similar pyrrole-diones suggests that this compound could be a versatile substrate for creating diverse heterocyclic systems. mdpi.com Research may also focus on tandem reactions where multiple bonds are formed in a single step, providing rapid access to complex fused pyrrole compounds. nih.gov
Advanced In Situ Spectroscopic Monitoring of Reactions
To gain deeper insight into reaction mechanisms and optimize conditions, advanced in situ spectroscopic techniques are becoming indispensable. The application of methods like fluorescence, Raman, and infrared (IR) spectroscopy allows for real-time monitoring of chemical transformations. mdpi.com This approach enables researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic and mechanistic understanding. mdpi.comrsc.org For the synthesis and derivatization of this compound, coupling these spectroscopic tools with microfluidic reactors could allow for precise control and rapid screening of reaction conditions. rsc.org
| Spectroscopic Technique | Information Gained | Applicability to Pyrrole Chemistry |
| Fluorescence Spectroscopy | High sensitivity detection of multiple components, even at low concentrations. mdpi.com | Monitoring formation of fluorescent pyrrole derivatives or intermediates. |
| Infrared (IR) Spectroscopy | Tracking changes in functional groups and bond formations. mdpi.com | Observing the conversion of starting materials and formation of the pyrrole ring. |
| Raman Spectroscopy | Provides detailed structural information, complementary to IR. mdpi.com | Characterizing intermediates and confirming product structure in real-time. |
| UV/Vis Spectroscopy | Simple, real-time analysis of chromophoric species. mdpi.com | Monitoring reactions involving colored reactants or products. |
Machine Learning and Artificial Intelligence Applications in Pyrrole Chemistry
Potential Roles of AI/ML in Pyrrole Chemistry Research
Predictive Modeling: Forecasting reaction outcomes and molecular properties. sjp.ac.lk
Synthesis Planning: Devising novel and efficient synthetic routes to target pyrrole derivatives. nih.gov
Process Optimization: Identifying the best reaction conditions (temperature, solvent, catalyst) for maximum yield. illinois.edu
Automated Discovery: Integrating with robotic systems to perform high-throughput experimentation. sjp.ac.lk
Expanding the Scope of Derivatization and Functionalization for New Chemical Tools
The this compound scaffold is a versatile starting point for creating a wide array of more complex molecules. Future research will focus on developing novel derivatization strategies to produce new chemical tools for various applications, including drug discovery and molecular biology. mdpi.com This involves exploring reactions that target different positions on the pyrrole ring:
N-Functionalization: Introducing various substituents on the nitrogen atom to modulate the molecule's electronic properties and biological activity.
C-H Functionalization: Directly converting C-H bonds at positions 3 and 4 into new functional groups, offering an atom-economical approach to diversification.
Cross-Coupling Reactions: Utilizing the chlorine atom at position 2 as a handle for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-methyl-1H-pyrrole, and how can reaction conditions be systematically optimized?
- Methodological Answer: The synthesis of halogenated pyrroles typically involves cyclization or substitution reactions. For example, substitution reactions using NaH as a base in DMF at elevated temperatures (e.g., 100°C under nitrogen) have been effective for introducing functional groups to pyrrole cores . Key parameters to optimize include:
- Solvent polarity (DMF enhances nucleophilicity in substitution reactions).
- Catalyst/base selection (e.g., NaH for deprotonation or tosyl chloride for precursor activation).
- Temperature control to minimize side reactions (e.g., thermal degradation or over-substitution).
Systematic optimization can employ Design of Experiments (DoE) to evaluate interactions between variables like solvent, temperature, and stoichiometry.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve regiochemistry and confirm substitution patterns. For example, downfield shifts in ¹H NMR (~6–7 ppm) indicate aromatic protons on the pyrrole ring, while chlorine substituents deshield adjacent carbons in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for pyrrole rings).
- X-ray Crystallography: Resolves 3D molecular geometry and crystallographic disorder, often refined using SHELXL .
Q. How should stability studies be designed to evaluate the compound’s degradation under various conditions?
- Methodological Answer: Stability studies should assess:
- Thermal stability via thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
- Photostability under UV/visible light exposure (e.g., ICH Q1B guidelines).
- Hydrolytic stability in buffers of varying pH (e.g., 1–13) to identify labile bonds.
For storage, maintain the compound at 2–8°C in inert atmospheres to prevent moisture absorption or oxidation .
Advanced Research Questions
Q. What computational strategies are employed to model the electronic structure and reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*).
- Molecular Docking: Explores binding interactions with biological targets (e.g., enzymes) using tools like MOE .
- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility in aqueous or lipid environments.
Q. How do steric and electronic factors influence substitution patterns in related pyrrole derivatives?
- Methodological Answer:
- Steric Effects: Bulky substituents at the 5-position hinder electrophilic substitution at adjacent positions, favoring regioselectivity at the 3-position.
- Electronic Effects: Electron-withdrawing groups (e.g., –Cl) deactivate the pyrrole ring, directing substitutions to less electron-deficient sites. For example, chlorinated pyrroles often undergo nucleophilic aromatic substitution at positions ortho to the chlorine .
- Kinetic vs. Thermodynamic Control: Varying reaction temperatures can shift product distributions (e.g., meta-substitution at lower temps vs. para at higher temps).
Q. What challenges arise in crystallographic refinement of halogenated pyrroles, and how are they addressed?
- Methodological Answer: Challenges include:
- Disorder in Halogen Positions: Chlorine’s large atomic radius can cause positional disorder. Mitigate by collecting low-temperature data (e.g., 100 K) and using restraints in SHELXL .
- Thermal Motion Artifacts: High thermal parameters (B-factors) for chlorine atoms require anisotropic refinement.
- Twinned Crystals: Use the TWIN command in SHELX to model twin laws and improve R-factors .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., cytochrome P450 assays) to identify discrepancies.
- Metabolite Identification: Use LC-MS to detect active/inactive metabolites that explain reduced efficacy in vivo.
- Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁸F analogs) to track biodistribution and target engagement .
- Species-Specific Differences: Compare rodent vs. human hepatocyte metabolism to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
